molecular formula C13H15N3S B2768356 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea CAS No. 299207-75-3

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea

Cat. No. B2768356
CAS RN: 299207-75-3
M. Wt: 245.34
InChI Key: QUYCMVSFBYSYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-169 has shown promising results in preclinical studies as a potential treatment for various cancers and inflammatory diseases.

Mechanism of Action

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea inhibits BET proteins by binding to their bromodomains, which prevents them from recognizing acetylated lysine residues on histones. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been shown to selectively target BET proteins, with minimal effects on other epigenetic readers.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to reduce inflammation in preclinical models of rheumatoid arthritis and inflammatory bowel disease. 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also shown good selectivity and potency in preclinical models. However, 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several potential future directions for research on 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea. One area of interest is the development of combination therapies with other anticancer agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea treatment. Additionally, further optimization of 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea and the development of more potent and selective BET inhibitors are areas of ongoing research.

Synthesis Methods

The synthesis of 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea involves several steps, starting with the reaction between 5-bromoindole and cyclopropylmethylamine to form 1-(cyclopropylmethyl)-5-bromoindole. This intermediate product is then reacted with thiourea to produce 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea. The final product is obtained through purification and isolation processes.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has also demonstrated anti-inflammatory effects in preclinical models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c17-13(15-8-9-1-2-9)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,1-2,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYCMVSFBYSYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=S)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.